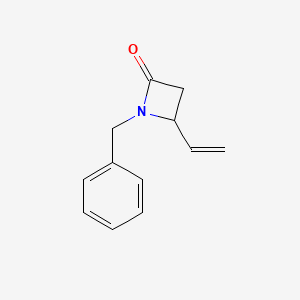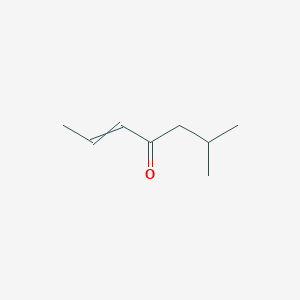
6-Methylhept-2-en-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methylhept-2-en-4-one is an organic compound with the molecular formula C₈H₁₄O. It is a key flavor compound found in various natural sources, including hazelnuts and tomatoes . This compound is known for its unique sensory properties, making it valuable in the flavor and fragrance industries .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One of the scalable preparation methods for 6-Methylhept-2-en-4-one involves a chiral-pool-based chemoenzymatic synthesis. This method includes a four-step aldol-based sequence that avoids the use of highly reactive or toxic reagents and does not require anhydrous conditions . The overall yield of this process is approximately 39%, with an enantiomeric excess of 73% .
Industrial Production Methods
Industrial production methods for this compound often involve the use of acetoacetic ester and methyl-buten-3-ol-2 with aluminum alcoholate in Carroll’s reaction, followed by pyrolysis of the ester . Another method includes refluxing citral in an aqueous solution containing potassium carbonate, followed by distillation and vacuum fractionation .
Analyse Chemischer Reaktionen
Types of Reactions
6-Methylhept-2-en-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols.
Substitution: It can undergo substitution reactions, particularly at the alpha position relative to the carbonyl group.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution reagents: Halogens (e.g., bromine), nucleophiles (e.g., Grignard reagents).
Major Products
The major products formed from these reactions include:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated compounds or other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
6-Methylhept-2-en-4-one has several scientific research applications, including:
Biology: Studied for its role in various biological processes and interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-leukemic activity.
Industry: Widely used in the flavor and fragrance industries due to its unique sensory properties.
Wirkmechanismus
The mechanism of action of 6-Methylhept-2-en-4-one involves its interaction with specific molecular targets and pathways. It is known to exert its effects through various biochemical interactions, although detailed molecular targets and pathways are still under investigation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to 6-Methylhept-2-en-4-one include:
Uniqueness
This compound is unique due to its specific sensory properties and its role as a key flavor compound in natural sources like hazelnuts and tomatoes . Its distinct chemical structure and reactivity also set it apart from other similar compounds.
Eigenschaften
CAS-Nummer |
49852-35-9 |
|---|---|
Molekularformel |
C8H14O |
Molekulargewicht |
126.20 g/mol |
IUPAC-Name |
6-methylhept-2-en-4-one |
InChI |
InChI=1S/C8H14O/c1-4-5-8(9)6-7(2)3/h4-5,7H,6H2,1-3H3 |
InChI-Schlüssel |
VJQKJGLHKJYTQM-UHFFFAOYSA-N |
Kanonische SMILES |
CC=CC(=O)CC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



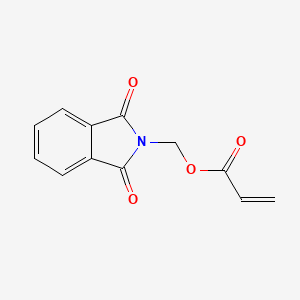
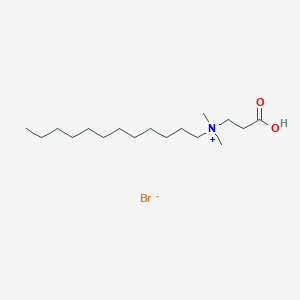

![4,4-Dimethyl-3-oxo-2-(2-{4-[(trifluoromethyl)sulfanyl]phenyl}hydrazinylidene)pentanenitrile](/img/structure/B14666611.png)
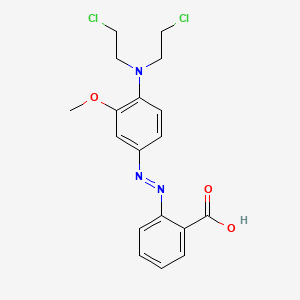

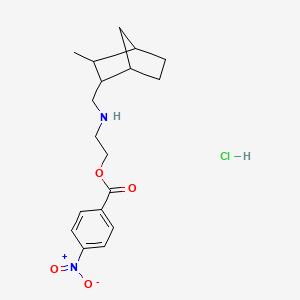
![(Pyridin-3-yl)methyl [4-(ethylsulfanyl)phenyl]carbamate](/img/structure/B14666633.png)

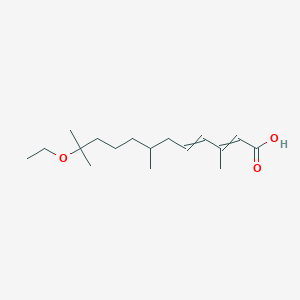

![1-(4-{(E)-[(4-Methoxyphenyl)methylidene]amino}phenyl)pentan-1-one](/img/structure/B14666654.png)
